molecular formula C16H19N3O4 B2540441 6-(3-hydroxypropyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1172443-44-5

6-(3-hydroxypropyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2540441
CAS RN: 1172443-44-5
M. Wt: 317.345
InChI Key: LHQKFNVHUUJTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-hydroxypropyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C16H19N3O4 and its molecular weight is 317.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound 6-(3-hydroxypropyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is involved in the synthesis and characterization of novel heterocyclic compounds. It serves as a building block in creating derivatives with potential pharmacological activities. An example includes the synthesis of pyridopyrimidine derivatives containing Schiff bases of certain amino acids, aimed at exploring their antibacterial and antitumor properties. These derivatives are synthesized through reactions with various amino acids like glycine, alanine, glutamic acid, histidine, tryptophan, or leucine, indicating a versatile approach to drug design (Alwan, Abdul-Sahib Al Kaabi, & Hashim, 2014).

Optical and Electronic Properties

The compound also finds application in the study of optical and electronic properties of materials. Its derivatives, through modifications, can exhibit significant changes in absorption and emission spectra, which is crucial for the development of novel organic optoelectronic materials. The electron-donating strength of substituents on the compound can cause shifts in these spectra, making it a candidate for various applications in material science, including as acid-base indicators under certain conditions (Gupta et al., 2017; Zhang et al., 2014).

Antimicrobial Activities

Derivatives of this compound have shown promise in antimicrobial applications. Through structural modifications, these compounds have been evaluated for their efficacy against various bacterial strains and fungi. Some derivatives exhibit significant antimicrobial activities, making them potential candidates for further exploration in the development of new antibacterial and antifungal agents (Alwan et al., 2014).

Nonlinear Optical Properties

Research into the nonlinear optical (NLO) properties of derivatives of this compound has also been conducted. These studies are crucial for the advancement of NLO materials, which are essential for various applications in optics and photonics. The compound's derivatives have been assessed for their third-order NLO properties, showing considerable potential for use in NLO device fabrications due to their significant NLO character (Mohan et al., 2020).

properties

IUPAC Name

6-(3-hydroxypropyl)-4-(4-methoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-23-11-5-3-10(4-6-11)14-13-12(17-16(22)18-14)9-19(15(13)21)7-2-8-20/h3-6,14,20H,2,7-9H2,1H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQKFNVHUUJTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCCO)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.